molecular formula C16H16Cl5N B15177692 Bis(2,4-dichlorobenzyl)dimethylammonium chloride CAS No. 97975-94-5

Bis(2,4-dichlorobenzyl)dimethylammonium chloride

Cat. No.: B15177692
CAS No.: 97975-94-5
M. Wt: 399.6 g/mol
InChI Key: NQPUHJCCECUSEO-UHFFFAOYSA-M
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Description

Bis(2,4-dichlorobenzyl)dimethylammonium chloride is a chemical compound with the molecular formula C₁₄H₁₄Cl₂N₂. It is known for its antimicrobial properties and is commonly used in various applications, including disinfectants, preservatives, and in the medical field.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized by reacting 2,4-dichlorobenzyl chloride with dimethylamine in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with continuous monitoring of reaction parameters to ensure product quality and yield. The process may also include purification steps to remove impurities and by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of chlorinated by-products.

  • Reduction: Reduction reactions can lead to the formation of bis(2,4-dichlorobenzyl)dimethylamine.

  • Substitution: Substitution reactions can occur at the benzyl positions, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed:

  • Chlorinated by-products (from oxidation).

  • Bis(2,4-dichlorobenzyl)dimethylamine (from reduction).

  • Various benzyl derivatives (from substitution).

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for other chemical compounds. Biology: It is employed as an antimicrobial agent in biological studies to test the efficacy of disinfectants and preservatives. Medicine: Bis(2,4-dichlorobenzyl)dimethylammonium chloride is used in antiseptic solutions and wound care products due to its antimicrobial properties. Industry: It is utilized in the production of disinfectants, preservatives, and other industrial applications requiring antimicrobial properties.

Mechanism of Action

The antimicrobial action of Bis(2,4-dichlorobenzyl)dimethylammonium chloride is primarily due to its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interacts with the lipid components of the cell membrane, causing structural damage and leakage of cellular contents.

Molecular Targets and Pathways Involved:

  • Cell Membrane Disruption: The compound targets the cell membrane, causing physical damage and compromising cell integrity.

  • Protein Denaturation: It may also denature proteins, leading to the loss of enzymatic activity and cellular functions.

Comparison with Similar Compounds

  • Bis(2,4-dichlorobenzyl)chloride: Similar in structure but lacks the dimethylammonium group, resulting in different antimicrobial properties.

  • Bis(2,4-dichlorobenzyl)amine: Similar to the dimethylammonium variant but with different functional groups, affecting its reactivity and applications.

Uniqueness: Bis(2,4-dichlorobenzyl)dimethylammonium chloride is unique in its combination of the dichlorobenzyl group and the dimethylammonium group, which enhances its antimicrobial efficacy compared to similar compounds.

Properties

CAS No.

97975-94-5

Molecular Formula

C16H16Cl5N

Molecular Weight

399.6 g/mol

IUPAC Name

bis[(2,4-dichlorophenyl)methyl]-dimethylazanium;chloride

InChI

InChI=1S/C16H16Cl4N.ClH/c1-21(2,9-11-3-5-13(17)7-15(11)19)10-12-4-6-14(18)8-16(12)20;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1

InChI Key

NQPUHJCCECUSEO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1=C(C=C(C=C1)Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl.[Cl-]

Origin of Product

United States

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